1,1-difluoro-5-azaspiro[2.5]octan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-difluoro-5-azaspiro[2.5]octan-6-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a spirocyclic framework, which is a bicyclic structure where two rings are connected through a single atom. The presence of fluorine atoms in the molecule enhances its chemical stability and reactivity, making it a valuable compound for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-difluoro-5-azaspiro[2.5]octan-6-one can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of strong bases and fluorinating agents to introduce the fluorine atoms into the molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
1,1-difluoro-5-azaspiro[2.5]octan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted spirocyclic compounds .
Scientific Research Applications
1,1-difluoro-5-azaspiro[2.5]octan-6-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is employed in the development of bioactive molecules and studying enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1,1-difluoro-5-azaspiro[2.5]octan-6-one involves its interaction with specific molecular targets and pathways. The fluorine atoms in the molecule enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. The spirocyclic structure also contributes to its unique reactivity and stability, making it a valuable compound for studying molecular interactions .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride: This compound shares a similar spirocyclic structure but differs in the position of the fluorine atoms and the presence of a hydrochloride group.
2,2-Difluoro-6-azaspiro[3.4]octan-5-one: Another similar compound with a different ring size and fluorine atom positioning.
Uniqueness
1,1-difluoro-5-azaspiro[2.5]octan-6-one is unique due to its specific spirocyclic framework and the positioning of the fluorine atoms.
Properties
IUPAC Name |
2,2-difluoro-5-azaspiro[2.5]octan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2NO/c8-7(9)3-6(7)2-1-5(11)10-4-6/h1-4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSLNZGCOPKPGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2(F)F)CNC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.